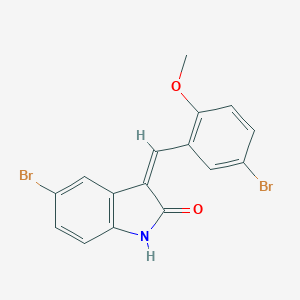![molecular formula C18H14BrClN2O3S B308096 5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308096.png)
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one, also known as BM-T, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the thiazolidinone family and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wissenschaftliche Forschungsanwendungen
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. This compound has also been found to exhibit potent antioxidant activity, which can protect cells from oxidative damage. In addition, this compound has been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Wirkmechanismus
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one exerts its biological activities by modulating various signaling pathways in cells. It has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes. This compound also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of inflammatory cytokines. In addition, this compound has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can protect against various diseases. This compound has also been found to induce apoptosis in cancer cells, which can inhibit tumor growth. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has also been extensively studied for its biological activities, which can facilitate the design of experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and signaling pathways. This can provide insights into its biological activities and potential therapeutic applications. Another direction is to explore its efficacy in animal models of various diseases, including cancer, diabetes, and neurodegenerative diseases. Finally, the development of this compound derivatives with improved potency and selectivity can enhance its therapeutic potential.
Synthesemethoden
The synthesis of 5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 4-chloroaniline in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with thiosemicarbazide and chloroacetic acid to yield this compound. The purity of the compound can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Eigenschaften
Molekularformel |
C18H14BrClN2O3S |
|---|---|
Molekulargewicht |
453.7 g/mol |
IUPAC-Name |
(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14BrClN2O3S/c1-22-17(24)15(9-10-7-13(19)16(23)14(8-10)25-2)26-18(22)21-12-5-3-11(20)4-6-12/h3-9,23H,1-2H3/b15-9-,21-18? |
InChI-Schlüssel |
ZFDGPFAOCUJQBX-OEMMCLACSA-N |
Isomerische SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)O)OC)/SC1=NC3=CC=C(C=C3)Cl |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)SC1=NC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)SC1=NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether](/img/structure/B308017.png)
![4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether](/img/structure/B308019.png)

![(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308022.png)
![5-(2-Bromo-4,5-diethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308023.png)
![ethyl 4-[5-(di-1H-indol-3-ylmethyl)-2-furyl]benzoate](/img/structure/B308024.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308025.png)
![5-[3-(Allyloxy)benzylidene]-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308027.png)
![(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308028.png)
![4-({2-[(4-Chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenyl propionate](/img/structure/B308030.png)
![3-[(4-Chlorobenzyl)sulfanyl]-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308031.png)
![1-butyl-3-{2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B308032.png)
![5-{2-[8-(Benzyloxy)-2-quinolinyl]vinyl}-2-methoxyphenyl acetate](/img/structure/B308033.png)